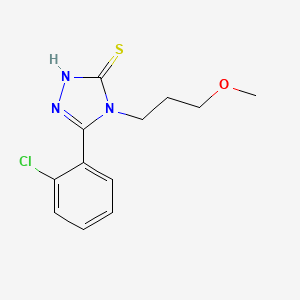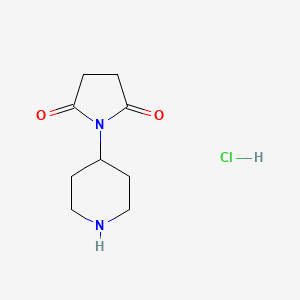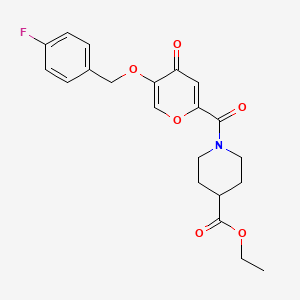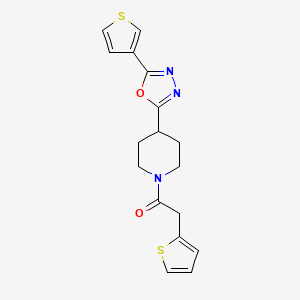
5-(2-chlorophenyl)-4-(3-methoxypropyl)-4H-1,2,4-triazole-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-chlorophenyl)-4-(3-methoxypropyl)-4H-1,2,4-triazole-3-thiol, also known as CPMT, is an organosulfur compound that has been gaining attention due to its potential applications in scientific research and in the laboratory. CPMT is a member of the triazole family, which are heterocyclic compounds that are composed of three carbon atoms and three nitrogen atoms. CPMT is an important compound because it is a useful reagent for the synthesis of other compounds, and it has a wide range of applications in the field of biochemistry and physiology.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
Triazole derivatives have been extensively studied for their biological activities. For example, novel heterocyclic compounds derived from triazole acetohydrazides were investigated for their lipase and α-glucosidase inhibition activities. These compounds showed promising anti-lipase and anti-α-glucosidase activities, indicating potential applications in treating diseases related to these enzymes, such as obesity and diabetes (Bekircan, Ülker, & Menteşe, 2015).
Corrosion Inhibition
Triazole derivatives have also been explored as corrosion inhibitors for various metals in acidic media. Their effectiveness in protecting metals from corrosion was attributed to the formation of protective layers on metal surfaces, significantly reducing the corrosion rate. The adsorption of these inhibitors on metal surfaces followed Langmuir's adsorption isotherm, highlighting their potential in industrial applications where metal corrosion is a concern (Elbelghiti, Karzazi, Dafali, Hammouti, Bentiss, Obot, Bahadur, & Ebenso, 2016).
Materials Science
In the field of materials science, triazole derivatives have been synthesized and investigated for their physicochemical properties, including their potential as inhibitors for mild steel corrosion in acid media. The detailed study on the adsorption behavior of these compounds provides insights into their interaction with metal surfaces, which is crucial for developing new materials with improved corrosion resistance (Li, He, Pei, & Hou, 2007).
Eigenschaften
IUPAC Name |
3-(2-chlorophenyl)-4-(3-methoxypropyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3OS/c1-17-8-4-7-16-11(14-15-12(16)18)9-5-2-3-6-10(9)13/h2-3,5-6H,4,7-8H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPKKQODMZQGYIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C(=NNC1=S)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-chlorophenyl)-4-(3-methoxypropyl)-4H-1,2,4-triazole-3-thiol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-ethyl 1-isopropyl-2-((3-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2741623.png)

![2-Chloro-N-[(3-ethoxy-1-hydroxy-2,2-dimethylcyclobutyl)methyl]propanamide](/img/structure/B2741625.png)


![N-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2741631.png)
![(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone](/img/structure/B2741632.png)


![1-(3,4-difluorophenyl)-N-(2,3-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2741638.png)

![(E)-3-[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2741642.png)

![2-[1-(5-Chloro-2-methoxybenzoyl)piperidin-4-yl]-6-cyclopropylpyridazin-3-one](/img/structure/B2741645.png)